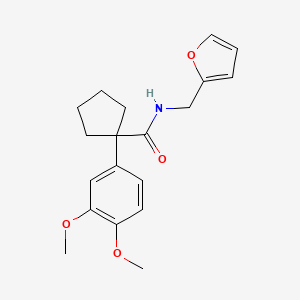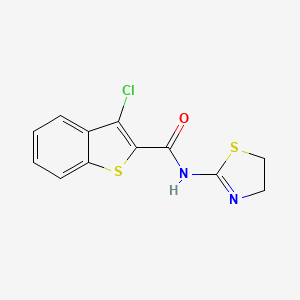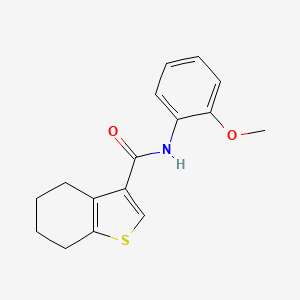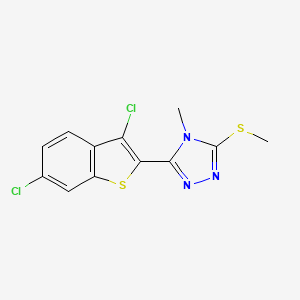
1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole, also known as Cmpd 1, is a compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. Additionally, this compound 1 has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, this compound 1 has been found to exhibit other biochemical and physiological effects. Studies have shown that it has antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. Additionally, this compound 1 has been found to exhibit antitumor activity in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 in lab experiments is its relatively simple synthesis method. Additionally, it has been found to exhibit potent biological activity at low concentrations, which may make it a cost-effective option for researchers. However, one limitation of using this compound 1 is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1 and its potential applications in other areas such as cancer therapy and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been described in several research articles. One of the most common methods involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound 1.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole 1 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an anti-inflammatory agent. Studies have shown that this compound 1 exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-6-9(2)16(15-8)13(17)11-7-10(14)4-5-12(11)18-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZWOUXDDKBQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)




![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)
![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)




![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)